molecular formula C13H16O4 B13934124 Butyl3-(3,4-dihydroxyphenyl)acrylate

Butyl3-(3,4-dihydroxyphenyl)acrylate

Cat. No.: B13934124
M. Wt: 236.26 g/mol
InChI Key: DBBCBZIFZYILRL-UHFFFAOYSA-N
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Description

Butyl 3-(3,4-dihydroxyphenyl)acrylate is a chemical compound with the molecular formula C13H16O4 and a molecular weight of 236.26 g/mol It is characterized by the presence of a butyl ester group attached to a 3,4-dihydroxyphenyl acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 3-(3,4-dihydroxyphenyl)acrylate typically involves the esterification of 3-(3,4-dihydroxyphenyl)acrylic acid with butanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester . The reaction can be represented as follows:

3-(3,4-dihydroxyphenyl)acrylic acid+butanolacid catalystButyl 3-(3,4-dihydroxyphenyl)acrylate+water\text{3-(3,4-dihydroxyphenyl)acrylic acid} + \text{butanol} \xrightarrow{\text{acid catalyst}} \text{Butyl 3-(3,4-dihydroxyphenyl)acrylate} + \text{water} 3-(3,4-dihydroxyphenyl)acrylic acid+butanolacid catalyst​Butyl 3-(3,4-dihydroxyphenyl)acrylate+water

Industrial Production Methods

In an industrial setting, the production of Butyl 3-(3,4-dihydroxyphenyl)acrylate may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the production of high-quality ester suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Butyl 3-(3,4-dihydroxyphenyl)acrylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butyl 3-(3,4-dihydroxyphenyl)acrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Butyl 3-(3,4-dihydroxyphenyl)acrylate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • Octacosyl (E)-ferulate
  • Eicosyl ferulate
  • Octadecyl caffeate
  • Caffeic acid n-octyl ester

Uniqueness

Butyl 3-(3,4-dihydroxyphenyl)acrylate is unique due to its specific combination of a butyl ester group and a 3,4-dihydroxyphenyl acrylate moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

butyl 3-(3,4-dihydroxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-2-3-8-17-13(16)7-5-10-4-6-11(14)12(15)9-10/h4-7,9,14-15H,2-3,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBCBZIFZYILRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C=CC1=CC(=C(C=C1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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